beta-Chloro-p-iodocinnamaldehyde

Catalog No.
S15218890
CAS No.
55404-82-5
M.F
C9H6ClIO
M. Wt
292.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Chloro-p-iodocinnamaldehyde

CAS Number

55404-82-5

Product Name

beta-Chloro-p-iodocinnamaldehyde

IUPAC Name

(Z)-3-chloro-3-(4-iodophenyl)prop-2-enal

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

InChI

InChI=1S/C9H6ClIO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5-

InChI Key

DTYZDNZSCHLPHY-UITAMQMPSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)I

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=O)/Cl)I

Beta-Chloro-p-iodocinnamaldehyde is an organic compound characterized by its unique structure, which includes a chloro group, an iodine atom, and an aldehyde functional group attached to a cinnamyl backbone. Its molecular formula is C9H6ClIOC_9H_6ClIO, and it is classified as a halogenated cinnamaldehyde derivative. This compound exhibits significant interest in both synthetic organic chemistry and biological research due to its unique reactivity and potential applications.

Due to the presence of both the aldehyde and halogen substituents. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogen Exchange: The chlorine atom can be substituted by other nucleophiles, including amines or thiols, facilitating the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization of the compound .

Beta-Chloro-p-iodocinnamaldehyde can be synthesized through several methods:

  • Iodination of Cinnamaldehyde: This involves the reaction of cinnamaldehyde with iodine sources such as N-iodosuccinimide in the presence of a suitable solvent (e.g., pyridine) to introduce the iodine atom at the beta position.
  • Chlorination: Following iodination, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the para position relative to the aldehyde.
  • One-Pot Synthesis: A more efficient method may involve a one-pot reaction where both halogens are introduced sequentially or simultaneously under controlled conditions .

Beta-Chloro-p-iodocinnamaldehyde has potential applications in:

  • Organic Synthesis: As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of functional materials that require specific halogen functionalities.
  • Biological Research: As a tool compound for studying biological pathways or as a lead compound for drug discovery

    Several compounds share structural similarities with beta-Chloro-p-iodocinnamaldehyde. Here are some notable examples:

    Compound NameStructure FeaturesUnique Characteristics
    Beta-Bromo-p-iodocinnamaldehydeBromine instead of chlorineHigher reactivity due to bromine's leaving group ability
    Beta-Chloro-cinnamaldehydeLacks iodineMore straightforward synthesis routes
    Alpha-IodocinnamaldehydeIodine at alpha positionDifferent reactivity patterns due to position
    Beta-IodopropiophenoneIodine attached to a phenyl ketoneUsed in different synthetic pathways

    Beta-Chloro-p-iodocinnamaldehyde stands out due to its combination of both chlorine and iodine substituents, which can provide unique reactivity profiles not found in compounds with only one halogen present .

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

291.91519 g/mol

Monoisotopic Mass

291.91519 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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